molecular formula C9H14N4O B11903149 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-48-6

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11903149
CAS No.: 646056-48-6
M. Wt: 194.23 g/mol
InChI Key: FEVIRVGVMXIOTN-UHFFFAOYSA-N
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Description

5-(2,7-Diazaspiro[44]nonan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2,7-diazaspiro[4.4]nonane with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a precursor compound under specific conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the oxadiazole ring.

    1,2,4-Oxadiazole: A simpler compound that contains the oxadiazole ring but not the spiro structure.

Uniqueness

5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole is unique due to its combination of the spiro structure and the oxadiazole ring. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

646056-48-6

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2

InChI Key

FEVIRVGVMXIOTN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=NC=NO3

Origin of Product

United States

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